1-(3-Amino-2-bromopyridin-4-YL)ethanone
Description
1-(3-Amino-2-bromopyridin-4-yl)ethanone is a pyridine derivative featuring a ketone group at position 4, a bromine atom at position 2, and an amino group at position 3 on the pyridine ring. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive substituents. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the amino group enhances solubility and enables hydrogen bonding interactions. The ethanone moiety contributes to its planar structure, influencing molecular packing and crystallinity .
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
1-(3-amino-2-bromopyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H7BrN2O/c1-4(11)5-2-3-10-7(8)6(5)9/h2-3H,9H2,1H3 |
InChI Key |
ZUEMWWBCZLRKQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=NC=C1)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-bromopyridin-4-YL)ethanone typically involves the bromination of 3-amino-4-pyridine followed by acetylation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The acetylation step involves the use of acetic anhydride or acetyl chloride .
Industrial Production Methods
Industrial production methods for 1-(3-Amino-2-bromopyridin-4-YL)ethanone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-2-bromopyridin-4-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
1-(3-Amino-2-bromopyridin-4-YL)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Amino-2-bromopyridin-4-YL)ethanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Observations:
Amino Group Impact: The presence of a 3-NH2 group in the target compound improves aqueous solubility and enables participation in Schiff base formation, a critical step in antimicrobial agent synthesis .
Core Structure Differences : Pyridine-based analogs exhibit stronger dipole interactions than phenyl or benzofuran derivatives, influencing crystallinity and melting points .
Reactivity in Cross-Coupling Reactions
- The target compound’s 2-bromo substituent enables efficient Suzuki couplings, as seen in the synthesis of antiparasitic agents (e.g., analogs of UDO and UDD in ) .
- In contrast, 1-(2-chlorophenyl)ethanone () is less reactive in metal-catalyzed reactions due to the absence of a pyridine nitrogen directing group.
Physicochemical Properties
- Solubility: The 3-NH2 group increases water solubility compared to non-amino analogs (e.g., 1-(2-bromopyridin-4-yl)ethanone) .
- Thermal Stability : Bromine’s electron-withdrawing effect stabilizes the pyridine ring, raising the melting point relative to chlorine-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
